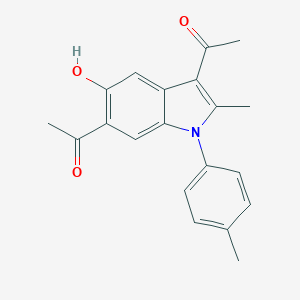![molecular formula C12H9ClN4O B271468 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one, also known as CPP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a pyrazolopyridine derivative with a unique chemical structure that enables it to interact with various biological targets.
Mecanismo De Acción
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one exerts its biological effects by interacting with various biological targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Moreover, this compound has been shown to target the adenosine receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Moreover, this compound has been found to have a neuroprotective effect and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has several advantages for lab experiments. It has a unique chemical structure that enables it to interact with various biological targets. Moreover, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Moreover, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one. One area of research is the development of novel this compound derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one can be synthesized using a multistep process involving the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 3-amino-6-(4-chlorophenyl)pyrazolo[4,3-c]pyridine-4-one. Finally, the compound is reduced with sodium borohydride to yield this compound.
Aplicaciones Científicas De Investigación
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. This compound has also been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has been shown to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C12H9ClN4O |
|---|---|
Peso molecular |
260.68 g/mol |
Nombre IUPAC |
3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C12H9ClN4O/c13-7-3-1-6(2-4-7)8-5-9-10(12(18)15-8)11(14)17-16-9/h1-5,16-17H,14H2 |
Clave InChI |
JAFDKTMLBDHIKS-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=NC(=O)C3=C(NNC3=C2)N)Cl |
SMILES |
C1=CC(=CC=C1C2=NC(=O)C3=C(NNC3=C2)N)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=O)C3=C(NNC3=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



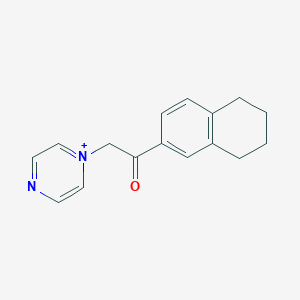
![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B271386.png)
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B271387.png)
![4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271392.png)
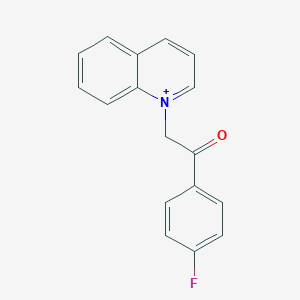
![3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271397.png)
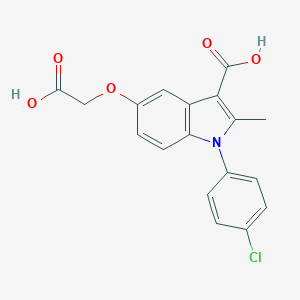
![1-[6-bromo-5-hydroxy-2-methyl-1-(4-methylphenyl)-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271399.png)
![1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B271400.png)

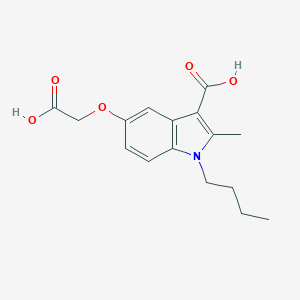
![ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271412.png)
![1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone](/img/structure/B271416.png)
